molecular formula C19H18O5 B188053 Moracin O CAS No. 123702-97-6

Moracin O

Cat. No. B188053
M. Wt: 326.3 g/mol
InChI Key: HMTMYIWMPJSCAZ-GOSISDBHSA-N
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Description

Moracin O is a 2-arylbenzofuran isolated from Morus alba Linn. It shows significant neuroprotective and analgesic activities. It also has a strong protective influence against doxorubicin-induced cardiomyopathy in H9c2 cells .


Synthesis Analysis

The first total synthesis of Moracin O was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization . The absolute configuration of natural Moracin O was established during this process .


Molecular Structure Analysis

The molecular structure of Moracin O is a naturally occurring benzofuran . It’s part of the phenylpropanoid pathway, and a p-coumaroyl CoA 2’-hydroxylase is presumed to be involved in its biosynthesis .


Chemical Reactions Analysis

Moracin O is traced to the phenylpropanoid pathway, and a putative biosynthetic pathway of moracins was proposed . Key enzymes in the pathway were identified, and their expression levels were verified .

Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Properties

Moracin O, a compound found in Morus alba (mulberry), has demonstrated potential in treating inflammatory conditions. Lee et al. (2016) found that moracins, including Moracin O, can inhibit interleukin (IL)-6 production and reduce inflammation in lung tissues, suggesting a potential role in treating airway inflammation (Lee et al., 2016). Additionally, moracin derivatives have been found to inhibit nitric oxide production, further supporting their anti-inflammatory potential (Guo, Zou, & Zheng, 2018).

Antioxidant Activity

Moracin O has been studied for its antioxidant properties. Boulebd (2020) investigated moracin T, a related compound, and found that it has significant radical-scavenging action, which is crucial for designing potent antioxidant agents. This suggests that moracin O may also exhibit similar antioxidant properties (Boulebd, 2020).

Potential in Osteoarthritis Treatment

Zhou et al. (2020) explored the role of moracin in osteoarthritis (OA). They found that moracin could reduce the expression of inflammatory markers and prevent cartilage degradation in OA, indicating its potential as a therapeutic agent for OA (Zhou et al., 2020).

Antimicrobial Properties

Moracin compounds, including moracin O, have shown antimicrobial activity. Kuete et al. (2009) reported that moracins were able to inhibit the growth of several microbial species, supporting the potential use of moracin O in antimicrobial therapies (Kuete et al., 2009).

Potential in Cancer Treatment

Research has also indicated that moracin O and its derivatives may have applications in cancer treatment. For example, Khyade et al. (2013) studied the effects of moracin on skin cancer models and found it could reduce tumor incidence and influence key markers related to cancer progression (Khyade & Lonkar, 2013).

properties

IUPAC Name

5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-19(2,22)18-7-11-3-10-6-15(23-16(10)9-17(11)24-18)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTMYIWMPJSCAZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317614
Record name (-)-Moracin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 42604718

CAS RN

123702-97-6
Record name (-)-Moracin O
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123702-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Moracin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(6R)-5,6-Dihydro-6-(1-hydroxy-1-methylethyl)benzo[1,2-b:5,4-b']difuran-2-yl]-1,3-benzenediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
Y Xia, Y Jin, N Kaur, Y Choi, K Lee - European journal of medicinal …, 2011 - Elsevier
… Previously, we reported that the (R)-isomer of moracin O was more potent than the (S)-isomer of moracin O than (±)-moracin O (1), but the stereogenic centre of the above described …
Number of citations: 68 www.sciencedirect.com
NK Soung, HM Kim, Y Asami, DH Kim, Y Cho… - … & Molecular Medicine, 2019 - nature.com
… (R)-(-)-moracin-O, with its arylbenzofuran ring, is a natural … (R)-(-)-moracin-O was previously determined and its first total … of (R)-(-)-moracin-O during that study led to the discovery of …
Number of citations: 24 www.nature.com
N Kaur, Y Xia, Y Jin, NT Dat, K Gajulapati… - Chemical …, 2009 - pubs.rsc.org
… However, the absolute configuration of moracin O has still not been confirmed. … Finally, deprotection with hydrogen fluoride in pyridine produced target compounds (R)- and (S)-moracin …
Number of citations: 34 pubs.rsc.org
YN Wang, MF Liu, WZ Hou, RM Xu, J Gao, AQ Lu… - Molecules, 2017 - mdpi.com
… , and the aglycone of 4 was elucidated as moracin O [25]. The linkage of sugar … moracin O and the sugar as d-glucose. Therefore, the structure of 4 was established as (9R)-moracin O …
Number of citations: 37 www.mdpi.com
B Hardianti, L Umeyama, F Li… - Molecular …, 2020 - spandidos-publications.com
… Importantly, through chemical fractionation of Sohakuhi extract, moracin O and P were confirmed to mediate its anti‑inflammatory effects. Collectively, the present results indicated that …
Number of citations: 14 www.spandidos-publications.com
RC Shen, M Lin - Phytochemistry, 2001 - Elsevier
… Moracin O and 4-hydroxy-3,5-dimethoxybenzyl alcohol were isolated from this source for the first time. This paper deals with the isolation and structural determination of two new Diels–…
Number of citations: 41 www.sciencedirect.com
XK Zheng, YG Cao, YY Ke, YL Zhang, F Li, JH Gong… - Phytochemistry, 2017 - Elsevier
… , moracin O-3″-O-β-D-glucopyranoside, moracin O-3′-O-β-… compounds, moracinoside C, moracin O, and moracin P were … β-D-glucopyranoside, moracin O and moracin P had a strong …
Number of citations: 31 www.sciencedirect.com
L Cui, MK Na, H Oh, EY Bae, DG Jeong, SE Ryu… - Bioorganic & Medicinal …, 2006 - Elsevier
… Bioassay-guided fractionation resulted in the isolation of sanggenon C (1), sanggenon G (2), mulberrofuran C (3) and kuwanon L (4) as PTP1B inhibitors, along with moracin O (5) and …
Number of citations: 177 www.sciencedirect.com
HJ Lee, DH Lyu, U Koo, SJ Lee, SS Hong… - Archives of pharmacal …, 2011 - Springer
… Three known 2-arylbenzofurans, moracin P (1), moracin O (2) and mulberrofuran Q (3) were … compounds of previously known structures were identified as moracin P (1), moracin O (2), …
Number of citations: 29 link.springer.com
Z Zoofishan, N Kúsz, A Csorba, G Tóth, J Hajagos-Tóth… - Molecules, 2019 - mdpi.com
… should be moracin O. The NMR … moracin O and moracin R (5a) can be accomplished by detecting the OH signals in the 1 H-NMR spectrum: moracin R contains five, whereas Moracin O …
Number of citations: 17 www.mdpi.com

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